
3-(5-Chloro-2-furyl)acrylic acid
Descripción general
Descripción
3-(5-Chloro-2-furyl)acrylic acid is a chemical compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It’s used for research purposes .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its derivatives can be achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to an acrylic acid group . The furan ring is substituted at the 5-position with a chlorine atom .Chemical Reactions Analysis
In the synthesis process, the substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of malonyl-coa decarboxylase (mcd) inhibitors , suggesting that MCD could be a potential target.
Mode of Action
It’s known that the electron-withdrawing effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that the compound might interact with its targets by influencing electron distribution, thereby affecting the activity of enzymes like urease.
Biochemical Pathways
If mcd is indeed a target, the compound could potentially affect fatty acid metabolism, given mcd’s role in this process .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-Chloro-2-furyl)acrylic acid is its versatility as a starting material for the synthesis of a wide range of compounds. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-Chloro-2-furyl)acrylic acid. One area of interest is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another area of interest is the synthesis of new polymers and organic materials using this compound as a building block. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-furyl)acrylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In materials science, it has been used as a building block for the synthesis of new polymers and organic materials. In organic synthesis, it has been used as a versatile starting material for the synthesis of a wide range of compounds.
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Furyl)acrylic acid, suggests that it’s considered hazardous under the 2012 OSHA Hazard Communication Standard . It’s classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It’s also a skin irritant and can cause serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLKQBAJBUGU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





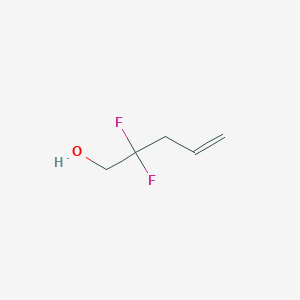
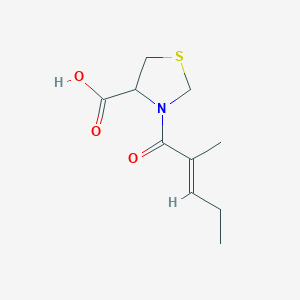
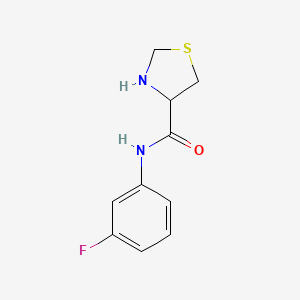
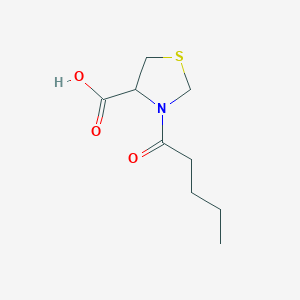
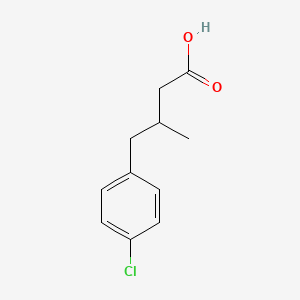
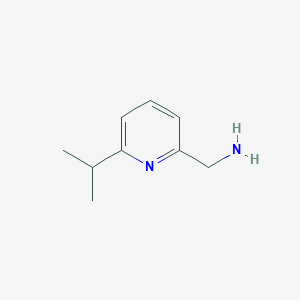
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
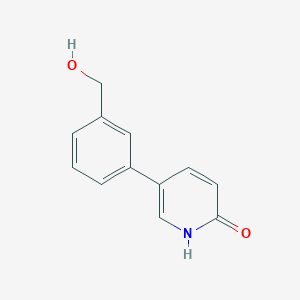
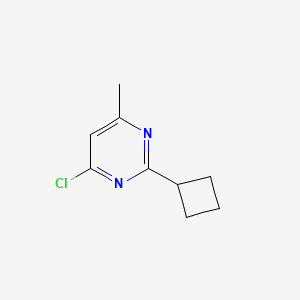

![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)